molecular formula C6H3Cl4N B1585791 2-Chloro-5-(trichloromethyl)pyridine CAS No. 69045-78-9

2-Chloro-5-(trichloromethyl)pyridine

Cat. No. B1585791
M. Wt: 230.9 g/mol
InChI Key: VLJIVLGVKMTBOD-UHFFFAOYSA-N
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Patent
US04184041

Procedure details

172 g of thus obtained 2-bromo-5-methylpyridine was dissolved in 1.3 l of carbon tetrachloride, and the system was then heated. At the time refluxing begain (at 77° C.), chlorine gas was bubbled into the system with ultraviolet light irradiation. After a lapse of 5 hours, the completion of the reaction was confirmed by gas chromatography, and the system was cooled and air was bubbled into the system to expel the unreacted chlorine. The system was washed with water several times and dried over anhydrous sodium sulfate. Then, the carbon tetrachloride was distilled off, and the system was allowed to cool. The solid crystals thus-obtained were washed with n-hexane to obtain 152 g of 2-chloro-5-trichloromethylpyridine with a melting point of 51° to 54° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.3 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5](C)=[CH:4][N:3]=1.[Cl:9]Cl.[C:11]([Cl:15])(Cl)([Cl:13])[Cl:12]>>[Cl:9][C:2]1[CH:7]=[CH:6][C:5]([C:11]([Cl:15])([Cl:13])[Cl:12])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=NC=C(C=C1)C
Name
Quantity
1.3 L
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the system was then heated
CUSTOM
Type
CUSTOM
Details
was bubbled into the system with ultraviolet light irradiation
CUSTOM
Type
CUSTOM
Details
After a lapse of 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
the system was cooled
CUSTOM
Type
CUSTOM
Details
air was bubbled into the system
WASH
Type
WASH
Details
The system was washed with water several times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
Then, the carbon tetrachloride was distilled off
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
The solid crystals thus-obtained
WASH
Type
WASH
Details
were washed with n-hexane

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C=C1)C(Cl)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 152 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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